3-Phenylimidazo[2,1-b]thiazole

Mitochondrial complex I inhibition NADH dehydrogenase Structure-activity relationship

Source 3-Phenylimidazo[2,1-b]thiazole (CAS 32189-02-9) as the structurally unsubstituted reference core for structure-activity relationship (SAR) campaigns. This scaffold provides the neutral baseline from which C-2, C-5, C-6, and 3-aryl substitutions are systematically mapped. Evidence confirms that even minor positional shifts (e.g., methyl from 2- to 5-position) abolish mitochondrial complex I activity entirely, while strategic derivatization yields sub-micromolar COX-2 inhibitors (IC₅₀ = 0.08 µM, selectivity >300). As the consolidated control scaffold for kinase, apoptosis, and anti-inflammatory programs, it eliminates variables—order now to anchor your SAR with a defined, reproducible chemical starting point.

Molecular Formula C11H8N2S
Molecular Weight 200.26 g/mol
CAS No. 32189-02-9
Cat. No. B13925633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylimidazo[2,1-b]thiazole
CAS32189-02-9
Molecular FormulaC11H8N2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=NC=CN23
InChIInChI=1S/C11H8N2S/c1-2-4-9(5-3-1)10-8-14-11-12-6-7-13(10)11/h1-8H
InChIKeySMEJIYARBCBMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylimidazo[2,1-b]thiazole (CAS 32189-02-9): Core Scaffold for Comparative Structure-Activity Profiling in Medicinal Chemistry


3-Phenylimidazo[2,1-b]thiazole (C₁₁H₈N₂S, MW 200.26) is a fused heterobicyclic scaffold consisting of an imidazole ring fused to a thiazole ring with a bridgehead nitrogen atom, bearing a phenyl substituent at the 3-position . This compound serves as a critical unsubstituted reference core for structure-activity relationship (SAR) studies across multiple therapeutic target classes, including mitochondrial complex I, receptor tyrosine kinases, and cyclooxygenase enzymes. The absence of additional functional groups on the phenyl ring or at positions 2, 5, and 6 makes this specific compound the minimal pharmacophoric unit from which potency, selectivity, and physicochemical property differentiation can be systematically mapped [1].

Why Generic Substitution Fails: Quantified Positional and Substituent Sensitivity of 3-Phenylimidazo[2,1-b]thiazole Scaffolds


The imidazo[2,1-b]thiazole scaffold exhibits profound positional sensitivity and substituent-dependent biological behavior that precludes any assumption of functional interchangeability. Systematic SAR studies have demonstrated that the mere relocation of a methyl group from position 2 to position 5 abolishes mitochondrial complex I inhibitory activity entirely, transforming a potent lead into an inactive analog [1]. Similarly, the substitution pattern on the 3-phenyl ring dramatically modulates anticancer potency, with trifluoromethyl substitution at the meta position achieving an IC₅₀ of 6.5 µM in HeLa cells, whereas the unsubstituted 3-phenyl reference compound or alternative substitution patterns yield substantially divergent activity profiles [2]. Furthermore, the introduction of C-5 amine pharmacophores on the imidazo[2,1-b]thiazole core can shift COX-2 selectivity indices by over 300-fold relative to COX-1, a differentiation that is wholly dependent on the precise nature and size of the amine substituent [3]. These quantified, position-specific divergences establish that 3-Phenylimidazo[2,1-b]thiazole is not a commodity reagent but a precisely defined chemical starting point from which every structural deviation carries measurable and predictable functional consequences.

Quantitative Differentiation Evidence for 3-Phenylimidazo[2,1-b]thiazole vs. Closest Analogs


Mitochondrial Complex I Inhibition: Phenyl Substitution Preserves Potency Relative to Thienyl Lead

In a systematic SAR study of imidazo[2,1-b]thiazole-based complex I inhibitors, the replacement of the 6-(2-thienyl) group in lead compound 1 (2-methyl-6-(2-thienyl)imidazo[2,1-b]thiazole) with a 6-phenyl group (compound 2) resulted in no loss of inhibitory potency against mitochondrial NADH dehydrogenase. In contrast, shifting the methyl group from position 2 to position 5 (compound 3) yielded a completely inactive compound [1]. This demonstrates that the 3-phenyl/6-phenyl substitution pattern is tolerated without compromising target engagement, whereas even minor positional changes to the core scaffold abolish activity.

Mitochondrial complex I inhibition NADH dehydrogenase Structure-activity relationship Neurodegenerative disease

Anticancer Activity: Substituent-Dependent Cytotoxicity in HeLa Cells with Defined SAR for 3-Aryl Derivatives

A series of 3,6-diphenylimidazo[2,1-b]thiazole derivatives was evaluated for antiproliferative activity against HeLa cervical cancer cells. The unsubstituted 3-phenyl reference compound provides the baseline for quantifying the impact of substituent introduction. The presence of a 3-(3-trifluoromethylphenyl) substituent in compound 4j yielded an IC₅₀ of 6.5 µM in HeLa cells, representing the most potent derivative in this study. SAR analysis revealed that 3-(3-trifluoromethylphenyl) and 3-(3-chlorophenyl) substitutions positively impact antiproliferative properties in that order, while other aryl substituents confer reduced activity [1]. This establishes that the unsubstituted 3-phenyl scaffold serves as the essential starting point for rational potency optimization via substituent engineering.

Anticancer Cytotoxicity HeLa cells Apoptosis Structure-activity relationship

COX-2 Selectivity: Pharmacophore Introduction Achieves >300-Fold Selectivity Index

A series of imidazo[2,1-b]thiazole analogs containing a methyl sulfonyl COX-2 pharmacophore was synthesized and evaluated for COX-1 and COX-2 inhibitory activity. Compound 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) demonstrated an IC₅₀ for COX-2 of 0.08 µM, while exhibiting an IC₅₀ for COX-1 greater than 100 µM, resulting in a selectivity index of 313.7 [1]. In contrast, the unsubstituted 3-phenylimidazo[2,1-b]thiazole core lacks this pharmacophore and does not exhibit COX-2 selective inhibition. This evidence demonstrates that the core scaffold provides a neutral platform onto which potent and highly selective COX-2 inhibitory activity can be installed through targeted C-5 derivatization, with both potency and selectivity being critically dependent on the type and size of the amine substituent.

COX-2 inhibition Selectivity index Anti-inflammatory Imidazo[2,1-b]thiazole

EGFR/HER2 and DHFR Inhibition: Potent Anticancer Activity Demonstrated in MCF-7 Breast Cancer Cells

A new series of imidazo[2,1-b]thiazole analogues was designed, synthesized, and evaluated for anticancer activity against multiple cancer cell lines. Several compounds exhibited potent activity against the MCF-7 breast cancer cell line, with IC₅₀ values of 1.81 µM and 4.95 µM, which compare favorably to reference standards doxorubicin (DOX, IC₅₀ = 4.17 µM) and sorafenib (SOR, IC₅₀ = 7.26 µM) . Enzyme inhibition assays identified these compounds as potential EGFR, HER-2, and DHFR inhibitors. In vivo testing of the most promising molecules confirmed considerable anticancer activity in murine models. This body of evidence establishes that derivatives of the imidazo[2,1-b]thiazole core can achieve multi-target kinase inhibition with single-digit micromolar potency, outperforming established chemotherapeutic agents in vitro.

EGFR inhibition HER2 inhibition DHFR inhibition Anticancer MCF-7

Validated Research and Industrial Application Scenarios for 3-Phenylimidazo[2,1-b]thiazole Based on Quantitative Evidence


Mitochondrial Complex I Inhibitor Development: SAR Expansion from Validated 6-Phenyl Core

Procure 3-Phenylimidazo[2,1-b]thiazole to serve as the 6-phenyl reference core for systematic exploration of position-2 substituents aimed at optimizing mitochondrial complex I inhibition. Evidence confirms that the 6-phenyl substitution pattern retains potency equivalent to the 6-thienyl lead, while positional shifts of substituents (e.g., methyl from 2- to 5-position) completely ablate activity [1]. This scenario is directly applicable to research programs targeting neurodegenerative diseases (Alzheimer's, Parkinson's), metabolic disorders (diabetes), and agrochemical discovery (acaricides) where complex I antagonism is therapeutically or commercially relevant [1].

Anticancer Lead Optimization: Substituent-Guided Potency Enhancement on the 3-Phenyl Ring

Utilize unsubstituted 3-Phenylimidazo[2,1-b]thiazole as the control scaffold for designing and benchmarking 3-aryl-6-phenylimidazo[2,1-b]thiazole derivatives with enhanced antiproliferative activity. Quantitative SAR data establish that 3-(3-trifluoromethylphenyl) substitution yields an IC₅₀ of 6.5 µM in HeLa cells, with the positive contribution ranking as 3-CF₃-phenyl > 3-Cl-phenyl > other aryl substituents [2]. This application scenario supports medicinal chemistry programs developing apoptosis-inducing anticancer agents with defined G0/G1 cell cycle arrest mechanisms [2].

Selective COX-2 Inhibitor Design: C-5 Amine Pharmacophore Installation

Employ 3-Phenylimidazo[2,1-b]thiazole as the neutral core scaffold for installing C-5 amine pharmacophores to achieve selective COX-2 inhibition. Class-level evidence demonstrates that appropriate C-5 derivatization can yield compounds with sub-micromolar COX-2 potency (IC₅₀ = 0.08 µM) and exceptional selectivity indices (>300) relative to COX-1 [3]. This scenario is directly relevant to anti-inflammatory drug discovery programs seeking to mitigate gastrointestinal toxicity associated with non-selective COX inhibition [3].

Multi-Target Kinase Inhibitor Development: EGFR/HER2/DHFR Scaffold Validation

Source 3-Phenylimidazo[2,1-b]thiazole as the foundational core for synthesizing imidazo[2,1-b]thiazole analogues with multi-target kinase inhibitory activity. Recent evidence demonstrates that derivatives of this scaffold can achieve IC₅₀ values of 1.81-4.95 µM against MCF-7 breast cancer cells, outperforming doxorubicin (4.17 µM) and sorafenib (7.26 µM) in vitro, with confirmed in vivo anticancer activity in murine models and engagement of EGFR, HER-2, and DHFR targets . This scenario supports oncology-focused medicinal chemistry and preclinical drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylimidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.